molecular formula C17H18F2N4O3 B12160421 methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

Cat. No.: B12160421
M. Wt: 364.35 g/mol
InChI Key: AGZOKHPEBQCMNA-UHFFFAOYSA-N
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Description

Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound featuring a unique imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate typically involves multiple steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, which facilitate the formation of the imidazo[4,5-c]pyridine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl moiety is usually introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine or an alcohol.

    Amidation and Esterification: The final steps involve the amidation of the carboxylic acid group to form the carboxamido linkage, followed by esterification to introduce the methyl ester group. These reactions typically require activating agents like carbodiimides (e.g., EDC or DCC) and catalysts such as DMAP.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroimidazo[4,5-c]pyridine ring, leading to the formation of imidazo[4,5-c]pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[4,5-c]pyridine N-oxides, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery programs, targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
  • Methyl 3-(4-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate

Uniqueness

The unique aspect of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate lies in the specific positioning of the difluorophenyl group, which can significantly influence its binding properties and biological activity compared to other similar compounds. This positional difference can lead to variations in potency, selectivity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C17H18F2N4O3

Molecular Weight

364.35 g/mol

IUPAC Name

methyl 3-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate

InChI

InChI=1S/C17H18F2N4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-8-10(18)2-3-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22)

InChI Key

AGZOKHPEBQCMNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2

Origin of Product

United States

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